7-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
7-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound featuring multiple functional groups, including pyrazole, thiadiazole, and azabicyclo[420]oct-2-ene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling and subsequent modifications to introduce the azabicyclo[4.2.0]oct-2-ene moiety.
Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized via the reaction of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid with appropriate reagents under controlled conditions.
Preparation of Thiadiazole Intermediate: The thiadiazole intermediate is prepared by reacting 5-methyl-1,3,4-thiadiazole-2-thiol with suitable reagents.
Coupling Reaction: The pyrazole and thiadiazole intermediates are coupled using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Azabicyclo[4.2.0]oct-2-ene Moiety: The final step involves the formation of the azabicyclo[4.2.0]oct-2-ene structure through a cyclization reaction under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution of the bromine atom can lead to various substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, the compound and its derivatives could be investigated for potential therapeutic applications. For example, the presence of the pyrazole and thiadiazole rings suggests potential enzyme inhibition or receptor binding properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **7-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- **7-{[(4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Uniqueness
The uniqueness of 7-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the bromine atom, for example, allows for specific substitution reactions that may not be possible with other halogens.
Properties
Molecular Formula |
C17H17BrN6O4S3 |
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Molecular Weight |
545.5 g/mol |
IUPAC Name |
7-[(4-bromo-2,5-dimethylpyrazole-3-carbonyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H17BrN6O4S3/c1-6-9(18)12(23(3)22-6)13(25)19-10-14(26)24-11(16(27)28)8(4-29-15(10)24)5-30-17-21-20-7(2)31-17/h10,15H,4-5H2,1-3H3,(H,19,25)(H,27,28) |
InChI Key |
LFLVEYPMNSAFLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O)C |
Origin of Product |
United States |
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